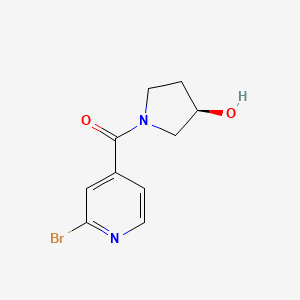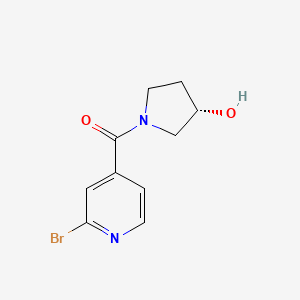
1-(5-Bromo-3-fluoropyridin-2-yl)piperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromo-3-fluoropyridin-2-yl)piperidin-4-ol is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a bromine atom at the 5-position and a fluorine atom at the 3-position of the pyridine ring, along with a piperidin-4-ol moiety. The unique combination of these substituents imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-3-fluoropyridin-2-yl)piperidin-4-ol typically involves the following steps:
Fluorination of Pyridine: The initial step involves the fluorination of pyridine using reagents such as complex AlF3 and CuF2 at high temperatures (450–500 °C) to form 2-fluoropyridine.
Piperidin-4-ol Formation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Bromo-3-fluoropyridin-2-yl)piperidin-4-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The piperidin-4-ol moiety can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can produce ketones and alcohols, respectively .
Aplicaciones Científicas De Investigación
1-(5-Bromo-3-fluoropyridin-2-yl)piperidin-4-ol has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-(5-Bromo-3-fluoropyridin-2-yl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The presence of fluorine and bromine atoms enhances the compound’s ability to form strong interactions with biological molecules, such as enzymes and receptors . These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromopyridine: A simpler analog with only a bromine substituent, lacking the fluorine and piperidin-4-ol moieties.
3-Fluoropyridine: Contains only the fluorine substituent, without the bromine and piperidin-4-ol groups.
1-(5-Bromopyridin-2-yl)piperidin-3-ol: Similar structure but with a different position of the hydroxyl group on the piperidine ring.
Uniqueness
1-(5-Bromo-3-fluoropyridin-2-yl)piperidin-4-ol is unique due to the combination of bromine, fluorine, and piperidin-4-ol moieties. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Propiedades
IUPAC Name |
1-(5-bromo-3-fluoropyridin-2-yl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFN2O/c11-7-5-9(12)10(13-6-7)14-3-1-8(15)2-4-14/h5-6,8,15H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSMQUYAECSDEDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=C(C=C(C=N2)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














